Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 2209112-02-5 . It has a molecular weight of 255.32 and its IUPAC name is tert-butyl 2-(imidazolidin-2-ylidene)morpholine-4-carboxylate . It is in powder form .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The InChI code for Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is 1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-9(8-15)10-13-4-5-14-10/h13-14H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 255.32 .Scientific Research Applications
Synthetic Phenolic Antioxidants
A study by Liu and Mabury (2020) discusses synthetic phenolic antioxidants (SPAs) used widely in various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. While not directly related to the compound , this study provides insights into the environmental occurrence, human exposure, and toxicity of SPAs. SPAs, including tert-butylphenol derivatives, have been detected in various environmental matrices and in humans, suggesting their widespread use and potential health impacts. This information could be relevant for understanding the environmental and health implications of related tert-butyl compounds (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The research by Munteanu and Apetrei (2021) provides a critical presentation of the most important tests used to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom and those based on the transfer of one electron. Although the study does not mention "Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate" specifically, it outlines methodologies that could be applied to assess the antioxidant potential of similar compounds (Munteanu & Apetrei, 2021).
Morpholino Oligos in Gene Function Inhibition
Heasman (2002) reviewed the use of morpholino oligos, which are structurally similar to the morpholine ring in the compound of interest, for inhibiting gene function in various model organisms. This study provides insights into the biomedical applications of morpholino oligomers, suggesting potential research directions for compounds with morpholine functionalities (Heasman, 2002).
Safety and Hazards
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate could involve further exploration of its potential uses in drug development and other applications.
Mechanism of Action
Target of Action
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate is a complex compound that is part of the imidazole family . Imidazole compounds are known to have a broad range of biological properties and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological properties .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents can be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-9(8-15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUZXPIAWDNCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=NCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate |
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